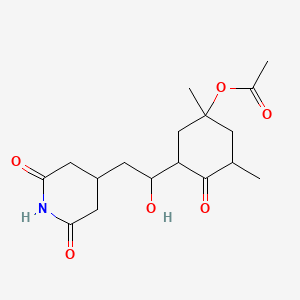

Acetoxycycloheximide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetoxycycloheximide is a natural product found in Streptomyces pulveraceus with data available.

Activité Biologique

Acetoxycycloheximide (ACH), a derivative of cycloheximide (CH), has garnered attention for its diverse biological activities, particularly in the context of apoptosis, protein synthesis inhibition, and memory impairment. This article provides a comprehensive overview of the biological activity of ACH, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is known primarily as a potent inhibitor of protein synthesis. It has been shown to induce apoptosis in various cell types and has implications in neurological studies related to memory.

-

Induction of Apoptosis :

- ACH induces rapid apoptosis in human leukemia Jurkat T cells through the activation of caspases and the release of cytochrome c from mitochondria. Unlike CH, ACH significantly activates the c-Jun N-terminal kinase (JNK) pathway, which is critical for cytochrome c release and subsequent apoptosis .

- In studies, ACH was found to induce apoptosis with higher efficacy than CH, demonstrating its potential as a more effective therapeutic agent in cancer treatment .

- Inhibition of Protein Synthesis :

- Effects on Memory :

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of ACH compared to cycloheximide and other derivatives:

| Compound | Apoptosis Induction | Protein Synthesis Inhibition | Memory Impairment | Antifungal Activity |

|---|---|---|---|---|

| This compound (ACH) | High | Yes | Significant | Moderate |

| Cycloheximide (CH) | Moderate | Yes | Moderate | Strong |

| Hydroxycycloheximide (HCH) | Low | Yes | Low | Weak |

Case Studies

- Apoptosis in Cancer Cells :

- Memory Studies :

- Antifungal Properties :

Applications De Recherche Scientifique

Neurobiological Research

Memory and Learning Studies

Acetoxycycloheximide has been extensively studied for its effects on memory and learning. Research indicates that while ACH does not impair short-term memory (up to 3 hours post-training), it significantly affects long-term memory retention starting from 6 hours after training. In experiments involving mice, it was found that ACH inhibited cerebral protein synthesis, which is crucial for the consolidation of long-term memories .

- Case Study : In a T-maze task, mice injected with ACH exhibited normal learning capabilities initially but showed marked memory impairment after 6 hours, suggesting that protein synthesis is essential for long-term memory storage .

Apoptosis Induction

Cancer Research

ACH has been shown to induce apoptosis more effectively than cycloheximide in certain cancer cell lines. In human leukemia Jurkat T cells, ACH triggered the release of cytochrome c from mitochondria and activated caspases involved in the apoptotic pathway. This process is mediated by the activation of the c-Jun N-terminal kinase (JNK) pathway, which plays a critical role in apoptosis signaling .

- Findings : ACH's ability to activate JNK and induce apoptosis suggests its potential utility in cancer therapies targeting specific apoptotic pathways .

Plant Sciences

Phytotoxicity and Antifungal Activity

In agricultural research, ACH has demonstrated significant phytotoxic effects alongside antifungal properties. Studies have indicated that ACH can inhibit the growth of various fungi and affect chlorophyll content in plants, making it a candidate for developing new fungicides or herbicides.

- Research Methodology : The antifungal activity was assessed using broth dilution methods with varying concentrations of ACH, revealing its potential as an effective agricultural chemical .

| Application Area | Findings | Implications |

|---|---|---|

| Neurobiology | Impairs long-term memory retention post-training | Insights into mechanisms of memory formation |

| Cancer Research | Induces apoptosis via JNK pathway activation | Potential therapeutic uses in oncology |

| Plant Sciences | Exhibits antifungal activity and phytotoxicity | Development of new agricultural chemicals |

Mechanistic Insights

Recent studies have utilized molecular docking to elucidate how ACH interacts with ribosomal proteins in plants and fungi. This research highlights the compound's potential as a lead molecule for developing more effective fungicides by understanding its binding mechanisms and biological activities .

Propriétés

Numéro CAS |

2885-39-4 |

|---|---|

Formule moléculaire |

C17H25NO6 |

Poids moléculaire |

339.4 g/mol |

Nom IUPAC |

[(1R,3S,5S)-3-[(1R)-2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-1,5-dimethyl-4-oxocyclohexyl] acetate |

InChI |

InChI=1S/C17H25NO6/c1-9-7-17(3,24-10(2)19)8-12(16(9)23)13(20)4-11-5-14(21)18-15(22)6-11/h9,11-13,20H,4-8H2,1-3H3,(H,18,21,22)/t9-,12-,13+,17+/m0/s1 |

Clé InChI |

UFDHNJJHPSGMFX-SQUSCZTCSA-N |

SMILES |

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |

SMILES isomérique |

C[C@H]1C[C@@](C[C@H](C1=O)[C@@H](CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |

SMILES canonique |

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

62362-65-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acetoxycycloheximide streptovitacin E-73 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.